molecular formula C7H6N2O B194819 2-Hydroxybenzimidazole CAS No. 615-16-7

2-Hydroxybenzimidazole

Cat. No. B194819
CAS RN: 615-16-7
M. Wt: 134.14 g/mol
InChI Key: SILNNFMWIMZVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxybenzimidazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a metabolite of the neuroleptic Droperidol .


Synthesis Analysis

The synthesis of 2-Hydroxybenzimidazole involves 2-substituted benzimidazole derivative and carboxylic acid at high temperature, in the environment of hydrochloric acid . The crude product after drying is recrystallized 2-5 times using 95% ethyl alcohol .


Molecular Structure Analysis

The crystal and molecular structure of 2-Hydroxybenzimidazole has been determined . The crystals are monoclinic, space group P 2 1, with a = 5.292 (2), b = 5.071 (3), c = 23.42 (1) Å, and β = 94.52 (4)°, Z = 4 .


Chemical Reactions Analysis

Benzimidazoles, including 2-Hydroxybenzimidazole, have been reported to inhibit the corrosion of pure iron in 1 M HCl solutions . The inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms .


Physical And Chemical Properties Analysis

2-Hydroxybenzimidazole has a molecular weight of 134.14 . Its melting point is greater than 300 °C . It is also capable of chelating Cu and Zn metal ions through its bidentate benzimidazole moieties .

Scientific Research Applications

Corrosion Inhibition

2-Hydroxybenzimidazole (HB) has been studied for its inhibitive action against the corrosion of iron in hydrochloric acid solutions. HB, along with other benzimidazole derivatives, showed significant suppression of both cathodic and anodic processes of iron corrosion through adsorption on the iron surface. This is particularly relevant in environments where metal corrosion poses a significant challenge, such as in industrial settings (Khaled, 2003).

Electrochemical Sensing

A 2-Hydroxybenzimidazole Modified Carbon Paste Electrode (MCPE) Sensor was developed for the electrochemical determination of Adrenaline (AD) and Uric acid (UA). This sensor exhibits high sensitivity and selectivity, demonstrating the potential of 2-Hydroxybenzimidazole in biomedical sensing applications (Madhuchandra & Swamy, 2020).

Biodegradation of Pesticides

2-Hydroxybenzimidazole has been identified as a metabolite in the biodegradation process of carbendazim, a widely used fungicide. This finding is significant in environmental science, particularly in the context of bioremediation of pesticide-contaminated soils (Zhang et al., 2013), (Wang et al., 2010).

Antioxidant and Antimicrobial Properties

Studies have shown that certain 2-arylbenzimidazole derivatives exhibit potential antioxidant and antimicrobial properties. These derivatives, including those with a hydroxyl group on the benzimidazole ring, have shown notable efficacy in various in vitro assays, suggesting potential applications in pharmaceuticals and healthcare (Zhou et al., 2013).

Enzymatic Bioremediation

2-Hydroxybenzimidazole has been found to be a product in the enzymatic bioremediation process of carbendazim, suggesting its role in the detoxification of hazardous substances. This is relevant in developing strategies for environmental clean-up and pollution control (Pandey et al., 2010).

Interaction with Cell Membranes

Research involving derivatives of 5-hydroxybenzimidazole, closely related to 2-Hydroxybenzimidazole, has shown effects on erythrocyte membrane structure and morphology. This has implications for understanding the interactions of benzimidazole derivatives with biological membranes (Luneva Og et al., 2005).

Safety And Hazards

2-Hydroxybenzimidazole is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Recent research has highlighted the potential of benzimidazole compounds, including 2-Hydroxybenzimidazole, as corrosion inhibitors . Further studies are needed to understand and treat diseases like Alzheimer’s, where benzimidazole compounds have shown promising results .

properties

IUPAC Name

1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILNNFMWIMZVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060642
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzimidazole

CAS RN

615-16-7
Record name 2-Benzimidazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzimidazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxybenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BENZIMIDAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8118UZEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxybenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Hydroxybenzimidazole
Reactant of Route 3
Reactant of Route 3
2-Hydroxybenzimidazole
Reactant of Route 4
Reactant of Route 4
2-Hydroxybenzimidazole
Reactant of Route 5
Reactant of Route 5
2-Hydroxybenzimidazole
Reactant of Route 6
2-Hydroxybenzimidazole

Citations

For This Compound
356
Citations
MT Maghsoodlou, R Heydari… - Journal of Sulfur …, 2006 - Taylor & Francis
… 2-mercaptobenzimidazole or 2-hydroxybenzimidazole with … behaviour with respect to 2-hydroxybenzimidazole. In addition, … nitrogen anion of 2-hydroxybenzimidazole that has attacked …
Number of citations: 20 www.tandfonline.com
HD Madhuchandra, BEK Swamy - Materials Science for Energy …, 2020 - Elsevier
… In the present work, 2-Hydroxybenzimidazole modified carbon paste electrode was fabricated by mechanochemical method to detect AD and UA by individually and simultaneously. …
Number of citations: 24 www.sciencedirect.com
M Zakarianezhad, SM Habibi-Khorassani… - Arabian Journal of …, 2017 - Elsevier
… ylides involving 2-hydroxybenzimidazole [namely dimethyl-2-(2-hydroxybenzimidazole-n-yl)-3… of NH– heterocyclic compound, such as 2-hydroxybenzimidazole. To determine the kinetic …
Number of citations: 1 www.sciencedirect.com
FH Herbstein, M Kapon - Zeitschrift für Kristallographie-Crystalline …, 1985 - degruyter.com
… The crystal structure of the compound sometimes referred to as 2hydroxybenzimidazole (C7H6N20) has been reported by Satyanarayana Murty and Murthy (1981; SM—M). There are …
Number of citations: 18 www.degruyter.com
J Palion-Gazda, B Machura, T Klemens, J Kłak - Polyhedron, 2014 - Elsevier
… position b of the C2/c space group with the multiplicity 4), is six-coordinated in a distorted octahedral geometry determined by two thiocyanate anions and two 2-hydroxybenzimidazole …
Number of citations: 17 www.sciencedirect.com
AK Mishra, SK Dogra - Journal of photochemistry, 1985 - Elsevier
Fluorescence and absorption spectral studies in various solvents at various pHs showed that 2-hydroxybenzimidazole exists mostly in the keto form, ie 2-(3H)-benzimidazolone. …
Number of citations: 4 www.sciencedirect.com
A Muthuraja, S Kalainathan - Materials Technology, 2017 - Taylor & Francis
2-Mercaptobenzimidazole (2MBMZ), 2-Phenly benzimidazole (2PBMZ), 2-Hydroxy Benzimidazole (2HBMZ), single crystals were successfully grown by slow evaporation solution …
Number of citations: 19 www.tandfonline.com
PJ Nichols, M Makha, CL Raston - Crystal growth & design, 2006 - ACS Publications
… and 2-hydroxybenzimidazole have been isolated in the solid state, and their structures have been elucidated using single-crystal X-ray diffraction data, as have 2-hydroxybenzimidazole …
Number of citations: 51 pubs.acs.org
KF Khaled - Electrochimica Acta, 2003 - Elsevier
… behaviour of some benzimidazole derivatives namely 2-aminobenzimidazole (AB), 2-(2-pyridyl)benzimidazole (PB), 2-aminomethylbenzimidazole (MB), 2-hydroxybenzimidazole (HB) …
Number of citations: 596 www.sciencedirect.com
Z Wang, Y Wang, F Gong, J Zhang, Q Hong, S Li - Chemosphere, 2010 - Elsevier
… The HPLC and MS/MS analysis showed that MBC was hydrolyzed to 2-aminobenzimidazole (2-AB) and then converted to benzimidazole or 2-hydroxybenzimidazole (2-HB). The …
Number of citations: 75 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.